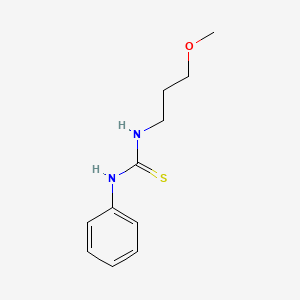

1-(3-Methoxypropyl)-3-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methoxypropyl)-3-phenylthiourea (MPPTU) is an organic compound with a wide range of scientific applications. It belongs to a class of compounds known as thioureas, which are compounds that contain a thiourea group (a sulfur atom connected to two nitrogen atoms). MPPTU has been used in numerous scientific fields, ranging from organic synthesis to biochemistry and pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Azo Dyes

1-(3-Methoxypropyl)-3-phenylthiourea: can be used in the synthesis of heterocyclic azo dyes. These dyes are significant due to their vibrant colors and stability, making them suitable for use in cosmetics, biomedical investigations, and as pigments . The presence of a thiourea group can enhance the binding properties of the dyes, which is crucial for their application in dyeing processes that require high fastness against washing and light.

Biological Activity Studies

The compound can be incorporated into molecules that exhibit biological activities. For instance, thiourea derivatives are known to display antimicrobial, anti-tuberculosis, and anti-inflammatory properties . Research into these applications could lead to the development of new therapeutic agents.

Liquid Crystal Displays (LCDs)

Thiourea derivatives can be used in the development of liquid crystalline materials for displays . Their structural properties can influence the mesophase behavior of liquid crystals, which is essential for the operation of LCDs.

Mechanism of Action

Mode of Action

As a potential carbonic anhydrase inhibitor, 1-(3-Methoxypropyl)-3-phenylthiourea may interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition could disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase. The disruption of this reaction can lead to a decrease in intraocular pressure .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it may impact the bicarbonate buffering system, which plays a crucial role in maintaining ph balance in the body .

Pharmacokinetics

Based on its structural similarity to brinzolamide , it may exhibit similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Brinzolamide is rapidly absorbed and extensively distributed . , suggesting that 1-(3-Methoxypropyl)-3-phenylthiourea might have similar characteristics.

properties

IUPAC Name |

1-(3-methoxypropyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYXVLRMERMETF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408443 |

Source

|

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55409-87-5 |

Source

|

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)